molecular formula C14H10N4O4S B11707163 4-Nitrobenzaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazone

4-Nitrobenzaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazone

Cat. No.: B11707163
M. Wt: 330.32 g/mol
InChI Key: PKDZQUMXYRFZLN-OQLLNIDSSA-N
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Description

4-NITROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE: is a complex organic compound that combines the structural elements of 4-nitrobenzaldehyde and benzisothiazole

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-NITROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE typically involves the condensation reaction between 4-nitrobenzaldehyde and 1,1-dioxo-1H-1,2-benzisothiazol-3-yl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed:

    Reduction of the nitro group: 4-aminobenzaldehyde derivatives.

    Reduction of the aldehyde group: 4-nitrobenzyl alcohol derivatives.

    Substitution reactions: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Potential applications in the development of new pharmaceuticals due to its structural complexity and functional groups.

Medicine:

  • Investigated for its potential use in drug design and development, particularly in targeting specific biological pathways.

Industry:

  • Utilized in the production of dyes, pigments, and other materials due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of 4-NITROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of reactive functional groups like the nitro and aldehyde groups. These interactions can lead to the modulation of biological pathways, making the compound of interest in medicinal chemistry.

Comparison with Similar Compounds

    4-Nitrobenzaldehyde: Shares the nitrobenzaldehyde moiety but lacks the benzisothiazole component.

    Benzisothiazole derivatives: Compounds containing the benzisothiazole ring but with different substituents.

Uniqueness:

  • The combination of the nitrobenzaldehyde and benzisothiazole moieties in a single molecule provides unique chemical and biological properties.
  • The presence of both nitro and aldehyde groups allows for diverse chemical reactivity and potential applications in various fields.

This detailed article provides a comprehensive overview of 4-NITROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H10N4O4S

Molecular Weight

330.32 g/mol

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C14H10N4O4S/c19-18(20)11-7-5-10(6-8-11)9-15-16-14-12-3-1-2-4-13(12)23(21,22)17-14/h1-9H,(H,16,17)/b15-9+

InChI Key

PKDZQUMXYRFZLN-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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